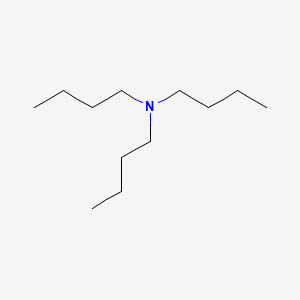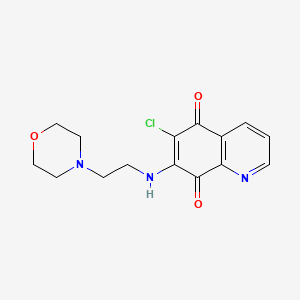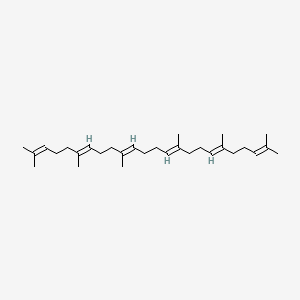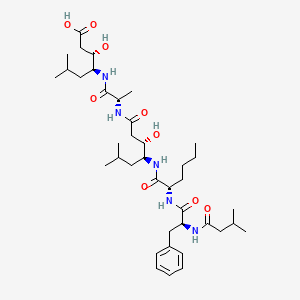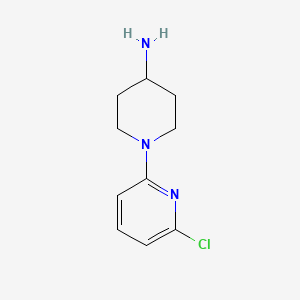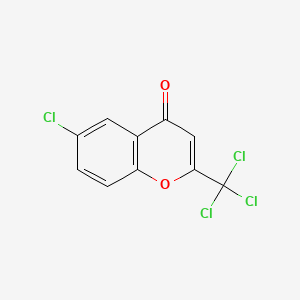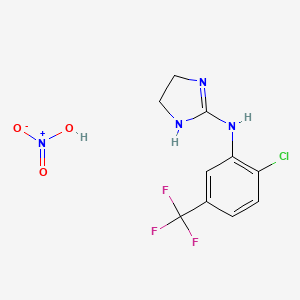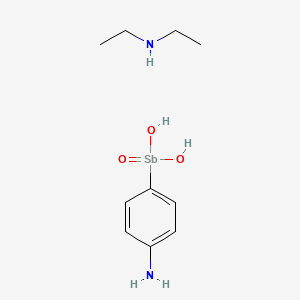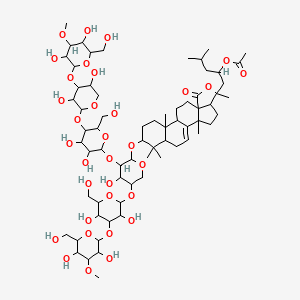
トリフルムロン
概要
説明
Triflumuron is a synthetic insecticide belonging to the benzoylurea class of compounds. It is primarily used as an insect growth regulator, targeting the chitin biosynthesis pathway in insects. This compound is effective against a wide range of insect pests, including fleas, cockroaches, and mosquitoes. Triflumuron is also utilized in veterinary medicine to control ectoparasites .
科学的研究の応用
Triflumuron has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study chitin biosynthesis inhibitors and their mechanisms.
Biology: Employed in entomological studies to understand insect growth and development.
Medicine: Investigated for its potential use in controlling ectoparasites in veterinary medicine.
Industry: Utilized in agriculture to protect crops from insect pests and in urban pest control programs.
作用機序
トリフルムロンは、キチン生合成の阻害剤として作用し、特にキチン合成酵素1 (CHS1) を標的にします。この酵素を阻害することにより、トリフルムロンは昆虫の外骨格の必須成分であるキチンの形成を阻害します。 これにより、脱皮が阻害され、最終的に昆虫が死亡します .
類似化合物:
ジフルベンズロン: キチン生合成を阻害する別のベンゾイル尿素系殺虫剤です。
ルフェヌロン: 獣医薬と農業で使用されるキチン合成阻害剤です。
ヘキサフルムロン: 同様の作用機序を持ち、シロアリの防除に使用されます.
比較:
生化学分析
Biochemical Properties
Triflumuron plays a crucial role in biochemical reactions by inhibiting chitin biosynthesis in insects. This inhibition disrupts the formation of the exoskeleton, leading to the death of the insect. Triflumuron interacts with enzymes involved in chitin synthesis, such as chitin synthase, and disrupts the polymerization of N-acetylglucosamine, a key component of chitin .
Cellular Effects
Triflumuron affects various types of cells and cellular processes. In insects, it interferes with cell signaling pathways related to chitin synthesis, leading to impaired development and molting. In mammalian cells, triflumuron exposure has been shown to induce oxidative stress, affecting liver and kidney cells by increasing the levels of oxidative stress markers and altering enzyme activities .
Molecular Mechanism
The molecular mechanism of triflumuron involves binding to chitin synthase enzymes, inhibiting their activity and preventing the formation of chitin. This inhibition leads to the accumulation of incomplete chitin chains, disrupting the structural integrity of the insect exoskeleton. Additionally, triflumuron may influence gene expression related to chitin synthesis and degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of triflumuron change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity. Long-term exposure to triflumuron in in vitro and in vivo studies has shown persistent effects on cellular function, including sustained oxidative stress and enzyme activity alterations .
Dosage Effects in Animal Models
The effects of triflumuron vary with different dosages in animal models. At lower doses, triflumuron effectively inhibits chitin synthesis without causing significant toxicity. At higher doses, it can induce oxidative stress and hepatotoxicity, as evidenced by increased levels of liver enzymes and oxidative stress markers in treated animals .
Metabolic Pathways
Triflumuron is metabolized in the liver, where it undergoes biotransformation involving enzymes such as cytochrome P450. The metabolic pathways of triflumuron lead to the formation of various metabolites, some of which retain biological activity. These metabolites can affect metabolic flux and alter the levels of key metabolites in the liver and other tissues .
Transport and Distribution
Within cells and tissues, triflumuron is transported and distributed via binding to plasma proteins and transporters. It accumulates in fatty tissues, liver, kidney, and spleen. The distribution pattern of triflumuron is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
Triflumuron localizes to specific subcellular compartments, including the endoplasmic reticulum and Golgi apparatus, where chitin synthesis occurs. Its activity is influenced by post-translational modifications and targeting signals that direct it to these compartments. This localization is crucial for its inhibitory effects on chitin synthase .
準備方法
合成経路と反応条件: トリフルムロンは、2-クロロベンゾイルクロリドと4-トリフルオロメトキシアニリンを反応させて2-クロロ-N-(4-トリフルオロメトキシフェニル)ベンザミドを生成する多段階プロセスで合成されます。 この中間体をその後ホスゲンと反応させると、トリフルムロンが得られます .
工業生産方法: トリフルムロンの工業生産には、同様の合成経路が用いられますが、より大規模です。 このプロセスは、高収率と高純度を実現するために最適化されており、多くの場合、高性能液体クロマトグラフィー (HPLC) などの高度な技術を用いて精製が行われます .
化学反応の分析
反応の種類: トリフルムロンは、以下のいくつかの種類の化学反応を起こします。
一般的な試薬と条件:
加水分解: 通常、塩酸または水酸化ナトリウムを試薬として使用します。
主な生成物:
加水分解生成物: 2-クロロ安息香酸と4-トリフルオロメトキシアニリン。
酸化生成物: トリフルムロンのさまざまな酸化誘導体.
4. 科学研究への応用
トリフルムロンは、科学研究において幅広い用途を持っています。
類似化合物との比較
Diflubenzuron: Another benzoylurea insecticide that also inhibits chitin biosynthesis.
Lufenuron: A chitin synthesis inhibitor used in veterinary medicine and agriculture.
Hexaflumuron: Similar mode of action, used in termite control.
Comparison:
特性
IUPAC Name |
2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-12-4-2-1-3-11(12)13(22)21-14(23)20-9-5-7-10(8-6-9)24-15(17,18)19/h1-8H,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIPTRIXGHTTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5034355 | |
| Record name | Triflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64628-44-0 | |
| Record name | Triflumuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64628-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triflumuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064628440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triflumuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5034355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.055 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIFLUMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FT64DYG8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triflumuron is a benzoylphenyl urea that acts as a chitin synthesis inhibitor [, , , , , , , ]. It disrupts the formation of chitin, a crucial component of insect exoskeletons, leading to molting disruption and ultimately death [, , , , , , ].
A: Triflumuron primarily targets the larval stages of insects [, , , , ]. It disrupts the formation of a new cuticle during molting, leading to death or the development of malformed pupae incapable of developing into adults [, , , ].
A: While triflumuron primarily affects immature stages, studies have shown it can reduce adult emergence, longevity, fecundity, and fertility in some insect species [, , , , , , ]. In houseflies, triflumuron exposure also impacted mating behavior and locomotor activity [].
ANone: The molecular formula for triflumuron is C18H14ClF3N2O3, and its molecular weight is 398.77 g/mol.
ANone: While the provided research papers don't contain specific spectroscopic data, this information can be found in chemical databases and resources like PubChem and ChemSpider.
A: Yes, research has explored the development of biodegradable aluminum carboxymethylcellulose matrices for controlled release of triflumuron []. These matrices showed promising stability and release profiles under simulated field conditions [].
ANone: Triflumuron is not known to exhibit catalytic properties. Its primary mode of action is through the disruption of chitin synthesis, not through catalytic mechanisms.
A: One study investigated the development of a molecularly imprinted polymer using triflumuron as a template molecule []. This polymer demonstrated specific binding affinity for triflumuron, highlighting the potential for using computational approaches in optimizing triflumuron-based applications [].
A: Studies have shown that triflumuron residues can persist on foliage for extended periods, offering season-long suppression of some pests []. Researchers have also developed biodegradable controlled-release formulations that enhance stability and provide sustained release of triflumuron under simulated field conditions [].
ANone: Information on specific SHE regulations and compliance related to triflumuron can be found in safety data sheets and regulatory documents provided by relevant authorities like the EPA in the United States or the ECHA in Europe.
A: Extensive research, including both laboratory and field trials, has demonstrated the efficacy of triflumuron against a wide range of insect pests. Laboratory bioassays have established its toxicity to various insect species, while field trials have confirmed its effectiveness in suppressing pest populations and reducing crop damage [, , , , , , , , , , , , , , , , , , , , , , , , , , ].
A: While triflumuron generally displays a good safety profile against beneficial insects, some studies have reported reduced susceptibility in field populations of the lesser mealworm [].
A: Research on a multi-resistant strain of Spodoptera exigua found no effect of synergists on triflumuron resistance levels, suggesting a potential target-site resistance mechanism []. This highlights the need for monitoring resistance development and implementing strategies to minimize cross-resistance risks [, ].
ANone: The provided research focuses on triflumuron as an insecticide, and these questions primarily pertain to its potential use as a drug, which is not within the scope of these studies.
A: Researchers have investigated the use of entomopathogenic fungi like Beauveria bassiana in combination with triflumuron [, ]. Studies have also examined the potential of natural plant extracts, such as those from Acalypha indica, as potential biorational alternatives to triflumuron and other synthetic insecticides [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


